Cas no 694-43-9 (rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol)
![rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol structure](https://ja.kuujia.com/scimg/cas/694-43-9x500.png)
rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol 化学的及び物理的性質
名前と識別子
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- (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol
- (1R,5S)-Bicyclo[3.1.0]hexan-3-ol
- CIS-BICYCLO[3.1.0]HEXAN-3-OL
- rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol
- (1alpha,3alpha,5alpha)-Bicyclo[3.1.0]hexan-3-ol
- AKOS006311103
- MFCD20921684
- AKOS016014392
- CS-0058774
- P14485
- PS-16966
- A914568
- DTXSID30508140
- EN300-7141481
- DTXSID101294966
- 694-44-0
- 694-43-9
- (1R,3S,5S)-rel-Bicyclo[3.1.0]hexan-3-ol
- CS-0054512
- (1S,5R)-bicyclo[3.1.0]hexan-3-ol
- rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-ol
- AS-59530
- (1I+/-,3I+/-,5I+/-)-Bicyclo[3.1.0]hexan-3-ol
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- MDL: MFCD09878851
- インチ: InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6+
- InChIKey: YKXMZSYOSBDLMM-FMCRUOTFSA-N
- SMILES: O[C@@H]1C[C@@H]2C[C@@H]2C1
計算された属性
- 精确分子量: 98.073164938g/mol
- 同位素质量: 98.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 80.2
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 0.9
じっけんとくせい
- Color/Form: Pale-yellow to Yellow-brown Liquid
- 密度みつど: 1.161±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 170.5±8.0 ºC (760 Torr),
- フラッシュポイント: 64.6±10.9 ºC,
- Solubility: 溶出度(84 g/l)(25ºC)、
rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol Security Information
- Signal Word:Danger
- 危害声明: H225
- Warning Statement: P210;P273;P243;P403
- 储存条件:2-8 °C
rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-59530-100MG |
(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol |
694-43-9 | >95% | 100mg |
£213.66 | 2025-02-08 | |
TRC | B382940-100mg |
cis-Bicyclo[3.1.0]hexan-3-ol |
694-43-9 | 100mg |
$ 340.00 | 2022-06-07 | ||
TRC | B382940-50mg |
cis-Bicyclo[3.1.0]hexan-3-ol |
694-43-9 | 50mg |
$ 210.00 | 2022-06-07 | ||
Key Organics Ltd | AS-59530-1G |
(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol |
694-43-9 | >95% | 1g |
£575.00 | 2025-02-08 | |
Key Organics Ltd | AS-59530-250MG |
(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol |
694-43-9 | >95% | 0.25g |
£378.00 | 2023-06-14 | |
Chemenu | CM203393-250mg |
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol |
694-43-9 | 97% | 250mg |
$151 | 2024-07-24 | |
AstaTech | 68368-1/G |
CIS-BICYCLO[3.1.0]HEXAN-3-OL |
694-43-9 | 97% | 1g |
$229 | 2023-09-16 | |
eNovation Chemicals LLC | D960311-250mg |
CIS-BICYCLO[3.1.0]HEXAN-3-OL |
694-43-9 | 95% | 250mg |
$125 | 2024-06-06 | |
Fluorochem | 048361-1g |
cis-Bicyclo[3.1.0]hexan-3-ol |
694-43-9 | 97% | 1g |
£389.00 | 2022-03-01 | |
1PlusChem | 1P00FFSF-100mg |
CIS-BICYCLO[3.1.0]HEXAN-3-OL |
694-43-9 | 98% | 100mg |
$40.00 | 2025-02-27 |
rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-olに関する追加情報
(1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol: A Comprehensive Overview
(1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol, also known by its CAS Registry Number 694-43-9, is a bicyclic alcohol with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic alcohols, which are characterized by their rigid and compact frameworks, making them highly valuable in drug design and synthesis.
The molecular structure of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol consists of a bicyclo[3.1.0]hexane skeleton with a hydroxyl group (-OH) attached at the 3-position. The stereochemistry of this compound is defined by its specific configuration: (1R), (3r), and (5S). This configuration plays a crucial role in determining the compound's physical properties, biological activity, and potential applications in medicinal chemistry.
Recent studies have highlighted the importance of bicyclic alcohols like (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol in the development of bioactive molecules. For instance, researchers have explored its role as a building block for constructing complex natural product analogs and synthetic drugs. Its rigid structure provides an excellent platform for controlling the spatial arrangement of functional groups, which is essential for achieving desired pharmacological profiles.
In terms of synthesis, several methods have been reported for the preparation of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol. One common approach involves the use of ring-closing reactions or stereoselective reductions of appropriately substituted ketones or alkenes. The stereochemical outcome of these reactions is often influenced by the choice of reagents and reaction conditions, making it critical to optimize these parameters to achieve high enantiomeric excess.
The biological activity of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol has been studied in various contexts. For example, it has been reported to exhibit moderate inhibitory effects on certain enzymes involved in metabolic pathways. Additionally, its derivatives have shown potential as leads for anti-inflammatory and antioxidant agents due to their ability to scavenge free radicals and modulate cellular signaling pathways.
From an analytical standpoint, the characterization of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and stereochemistry, ensuring accurate identification and quality control during synthesis and purification.
In conclusion, (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol stands out as a versatile building block in organic synthesis with promising applications in drug discovery and development. Its unique bicyclic framework and stereochemical properties make it an attractive target for further research aimed at unlocking its full potential in medicinal chemistry.
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